5-Bromo-2-cyclopropylisoindolin-1-one

Description

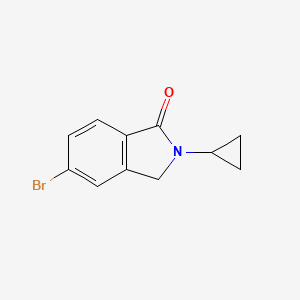

5-Bromo-2-cyclopropylisoindolin-1-one (CAS: 1254319-51-1) is a brominated isoindolinone derivative with a cyclopropyl substituent. Its molecular formula is C₁₁H₁₀BrNO, and its structural features include a bicyclic isoindolinone core substituted with a bromine atom at the 5-position and a cyclopropyl group at the 2-position . Key identifiers include:

- SMILES: C1CC1N2CC3=C(C2=O)C=CC(=C3)Br

- InChIKey: LILDPCIOQCQDJA-UHFFFAOYSA-N

- Predicted Collision Cross Sections:

The compound’s structural rigidity from the cyclopropyl group and electron-withdrawing bromine atom may influence its physicochemical properties and reactivity, making it a candidate for pharmaceutical intermediates or organic synthesis .

Properties

IUPAC Name |

5-bromo-2-cyclopropyl-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c12-8-1-4-10-7(5-8)6-13(11(10)14)9-2-3-9/h1,4-5,9H,2-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILDPCIOQCQDJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC3=C(C2=O)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864866-56-8 | |

| Record name | 5-bromo-2-cyclopropyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclopropylisoindolin-1-one typically involves the bromination of a precursor isoindolinone compound. One common method includes the use of bromine in a solvent mixture of anhydrous dichloromethane and methanol, where methanol acts as a nucleophilic reagent . The reaction conditions often require careful control of temperature and stoichiometry to ensure selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-cyclopropylisoindolin-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: 5-Bromo-2-cyclopropylisoindolin-1-one is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential biological activities. It serves as a scaffold for the design of new drugs with potential therapeutic effects, such as anticancer or antimicrobial properties .

Industry: The compound’s reactivity and structural features make it valuable in the development of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropylisoindolin-1-one in biological systems involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group contribute to its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 5-bromo-2-cyclopropylisoindolin-1-one, differing primarily in substituents and core modifications:

*Collision cross-section data from ion mobility spectrometry (IMS) highlights size/shape differences. The cyclopropyl analog exhibits larger cross-sections than the methyl derivative, reflecting its increased steric bulk .

Data Tables

Table 1: Key Physicochemical Properties

Table 2: Ionization Data Comparison

| Ion Adduct | This compound (m/z) | 5-Bromo-2-methylisoindolin-1-one (m/z) | |

|---|---|---|---|

| [M+H]⁺ | 252.00186 | 226.01234 | |

| [M+Na]⁺ | 273.98380 | 248.99428 | |

| [M-H]⁻ | 249.98730 | 224.99785 |

Notes

Commercial Availability : Both this compound and 4-bromo-2-isopropoxybenzamide are listed as discontinued, limiting their accessibility for research .

Structural Similarity Conflicts : Similarity scores for 5-bromo-2-methylisoindolin-1-one vary between sources (1.00 in vs. 0.92 in ), highlighting database discrepancies.

Literature Gaps: Collision cross-section data for tert-butyl and indolinone analogs are unavailable, restricting direct comparisons .

Biological Activity

5-Bromo-2-cyclopropylisoindolin-1-one is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a bromine atom at the 5-position and a cyclopropyl group at the 2-position of the isoindolinone ring, contributes to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Structural Overview

- Molecular Formula: CHBrNO

- IUPAC Name: 5-bromo-2-cyclopropyl-3H-isoindol-1-one

- SMILES Notation: C1CC1N2CC3=C(C2=O)C=CC(=C3)Br

Synthesis Methods

The synthesis of this compound typically involves bromination of a precursor isoindolinone compound. Common methods include:

-

Bromination Reaction:

- Reagents: Bromine in anhydrous dichloromethane and methanol.

- Conditions: Methanol acts as a nucleophile in the reaction.

-

Alternative Routes:

- Studies have documented various synthetic pathways starting from cyclopropylamine and brominated benzoate derivatives, optimizing conditions for yield and purity .

Biological Activity

Research into the biological activity of this compound highlights its potential as:

- Anticancer Agent: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions with cellular targets.

- Antimicrobial Properties: The compound has shown promise in preliminary assays against various microbial strains, indicating potential utility in developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects likely involves:

- Target Interaction: The bromine atom enhances reactivity, allowing for interactions with biological macromolecules such as proteins and nucleic acids.

- Binding Affinity: The cyclopropyl group may influence steric and electronic properties, enhancing binding affinity to specific receptors or enzymes .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 5-Bromo-2-methylisoindoline | CHBrN | Methyl group instead of cyclopropyl |

| 5-Chloro-2-cyclopropylisoindoline | CHClN | Chlorine atom instead of bromine |

| 2-Cyclopropylisoindoline | CHN | Lacks the bromine atom |

Case Studies and Research Findings

-

Anticancer Activity Study:

- A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent anticancer activity.

-

Antimicrobial Efficacy:

- Preliminary assays demonstrated that this compound exhibits antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.